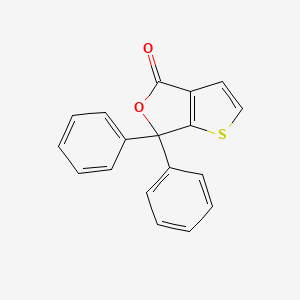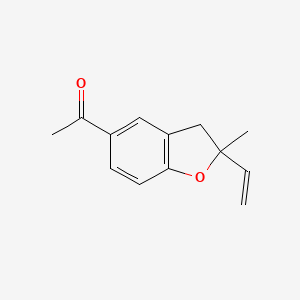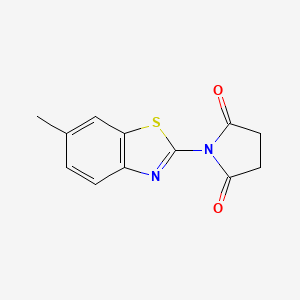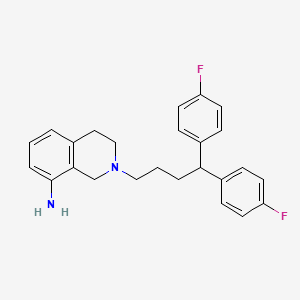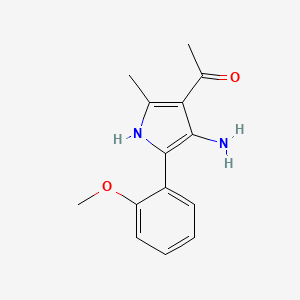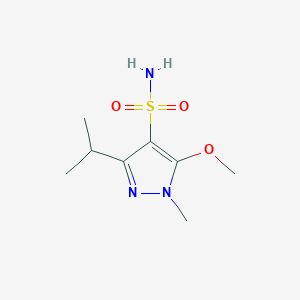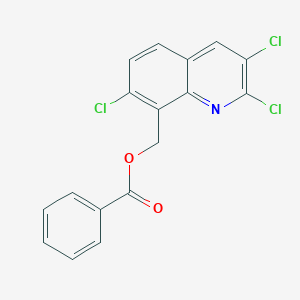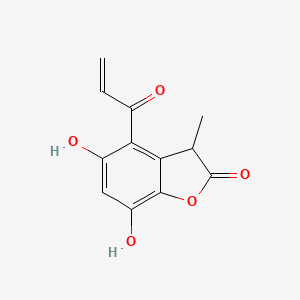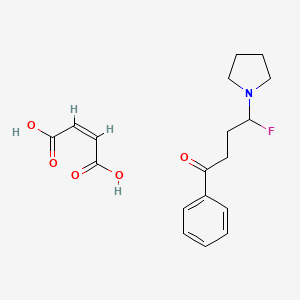![molecular formula C26H28Br4N2O2S2 B12887057 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a complex organic compound known for its unique structural properties. This compound is part of the pyrrolo[3,4-c]pyrrole family, which is characterized by a fused ring system that includes nitrogen atoms. The presence of bromine atoms and thiophene rings in its structure makes it particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps. One common method includes the bromination of hexyl chains and thiophene rings, followed by the formation of the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale bromination and coupling reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromine atoms can be replaced with oxygen-containing groups under oxidative conditions.
Reduction: The compound can be reduced to remove bromine atoms, leading to the formation of different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using common reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various organometallic reagents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects involves its interaction with specific molecular targets. The bromine atoms and thiophene rings allow the compound to form strong bonds with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique combination of bromine atoms and thiophene rings. Similar compounds include:
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 2,5-Bis(5-bromothiophen-2-yl)thiophene
- 5-(5-Bromothiophen-2-yl)-1H-pyrazole
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C26H28Br4N2O2S2 |
|---|---|
Peso molecular |
784.3 g/mol |
Nombre IUPAC |
2,5-bis(6-bromohexyl)-1,4-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C26H28Br4N2O2S2/c27-13-5-1-3-7-15-31-23(17-9-11-19(29)35-17)21-22(25(31)33)24(18-10-12-20(30)36-18)32(26(21)34)16-8-4-2-6-14-28/h9-12H,1-8,13-16H2 |
Clave InChI |
SIWCJRHCWBXURZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)C2=C3C(=C(N(C3=O)CCCCCCBr)C4=CC=C(S4)Br)C(=O)N2CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


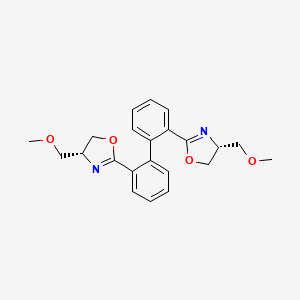
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

